Proteasome-IN-1

Description

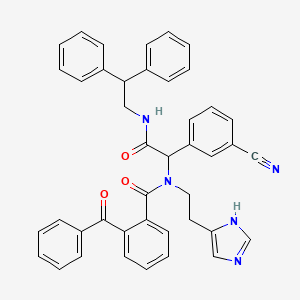

Structure

3D Structure

Properties

IUPAC Name |

2-benzoyl-N-[1-(3-cyanophenyl)-2-(2,2-diphenylethylamino)-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N5O3/c43-26-30-13-12-20-34(25-30)39(41(49)45-28-38(31-14-4-1-5-15-31)32-16-6-2-7-17-32)47(24-23-35-27-44-29-46-35)42(50)37-22-11-10-21-36(37)40(48)33-18-8-3-9-19-33/h1-22,25,27,29,38-39H,23-24,28H2,(H,44,46)(H,45,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIICGPZOOCILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(C2=CC=CC(=C2)C#N)N(CCC3=CN=CN3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374080-21-4 | |

| Record name | GENZ-29155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374080214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-29155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OYG23097S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Proteasome in 1

Direct Inhibition of Proteasome Catalytic Subunits by Proteasome-IN-1

The primary mechanism by which this compound operates is through the direct inhibition of the proteasome's catalytic subunits. The 20S proteasome, the catalytic core of the larger 26S proteasome, is composed of four stacked rings: two outer α-rings and two inner β-rings. The inner β-rings contain the active sites responsible for protein hydrolysis mdpi.commdpi.comwikipedia.org. Constitutive mammalian proteasomes possess three catalytically active β subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) mdpi.commdpi.comwikipedia.org. These subunits utilize an N-terminal threonine residue for nucleophilic attack on peptide bonds researchgate.netebi.ac.ukpnas.org.

This compound targets these catalytic subunits, with its inhibitory profile likely varying across β1, β2, and β5. While specific data for this compound's precise IC50 values for each subunit were not found in the provided search results, other proteasome inhibitors demonstrate differential specificity. For instance, some inhibitors exhibit a higher potency against the β5 subunit, followed by β2 and β1 thieme-connect.combiorxiv.orgmedchemexpress.comnih.govaacrjournals.org. This differential inhibition can be attributed to variations in the substrate-binding pockets (S1, S3, S4, S5) of each catalytic subunit mdpi.com. The specific structural interactions of this compound with these subunits would dictate its precise inhibitory spectrum.

The nature of this compound's binding to the proteasome catalytic sites determines the duration and pattern of its inhibitory effect. Proteasome inhibitors can broadly be classified as reversible or irreversible researchgate.nettum.denih.gov. Irreversible inhibitors typically form a covalent bond with the catalytic threonine residue, leading to sustained inhibition that is only overcome by the de novo synthesis of proteasome subunits researchgate.netaacrjournals.orgtum.de. Reversible inhibitors, on the other hand, bind non-covalently or form transient covalent adducts, allowing for a more dynamic interaction researchgate.netnih.gov. The specific chemical structure of this compound would dictate whether it engages in reversible or irreversible binding, influencing its pharmacodynamic profile and potential for off-target effects researchgate.nettum.de.

Modulation of Ubiquitin-Proteasome System Components by this compound

Beyond direct inhibition of the 20S core, this compound may also influence other critical components of the ubiquitin-proteasome system, including deubiquitinating enzymes (DUBs) and ubiquitin conjugation enzymes.

The ubiquitination process, which tags proteins for degradation, involves a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) researchgate.netmdpi.commdpi.comnih.gov. E1 activates ubiquitin, which is then transferred to E2, and finally, with the help of E3, attached to the target protein researchgate.netmdpi.commdpi.com. While this compound primarily targets the proteasome itself, it is conceivable that by disrupting protein degradation, it could indirectly influence the feedback mechanisms regulating the ubiquitination machinery. However, direct evidence linking this compound to the modulation of E1, E2, or E3 enzyme activity was not found in the provided search results.

Molecular Interactions of this compound with Proteasome Subunits

Understanding the precise molecular interactions between this compound and the proteasome subunits is key to elucidating its mechanism. These interactions are typically mediated through binding to the catalytic sites of the β subunits researchgate.netpnas.orgmdpi.comacs.org. Covalent inhibitors often form bonds with the N-terminal threonine residue of the catalytic subunits researchgate.netpnas.orgaacrjournals.org. Non-covalent inhibitors, or reversible covalent inhibitors, engage in hydrogen bonding, van der Waals forces, and hydrophobic interactions within the active site and surrounding pockets researchgate.netmdpi.comacs.org. Structural studies of other proteasome inhibitors, such as bortezomib (B1684674) and lactacystin, reveal detailed interactions involving hydrogen bonds with key residues like Gly47 and Asp125, as well as interactions with specificity pockets pnas.orgmdpi.com. The specific binding mode of this compound would involve its chemical structure fitting into the active site clefts of the β subunits, potentially forming hydrogen bonds or covalent linkages, thereby blocking substrate access and catalytic activity researchgate.netpnas.orgaacrjournals.orgacs.org.

Cellular and Biochemical Effects of Proteasome in 1

Disruption of Cellular Protein Homeostasis and Accumulation of Ubiquitinated Proteins

The primary and most direct consequence of inhibiting the proteasome with compounds like Proteasome-IN-1 is the disruption of protein homeostasis, or proteostasis. wikipedia.org The ubiquitin-proteasome system (UPS) is the principal mechanism in eukaryotic cells for the selective degradation of the majority of intracellular proteins, particularly those that are short-lived or misfolded. aacrjournals.orgnih.govnih.gov This system involves the tagging of substrate proteins with a chain of ubiquitin molecules, which then targets them to the 26S proteasome for degradation. nih.govwikipedia.org

Inhibition of the proteasome blocks this degradation process, leading to the widespread accumulation of proteins conjugated with ubiquitin. wikipedia.orgnih.gov This buildup of ubiquitinated proteins is a hallmark of proteasome inhibition and serves as a clear indicator of cellular stress. mdpi.com The failure to clear these proteins can lead to the formation of toxic protein aggregates, a feature associated with several neurodegenerative diseases. scispace.com The accumulation of these proteins disrupts the delicate balance between protein synthesis, folding, and degradation, which is essential for normal cellular function and survival. wikipedia.orgscispace.com

| Effect of this compound | Cellular Consequence | Key Proteins Involved |

| Inhibition of 26S Proteasome | Failure to degrade tagged proteins | Ubiquitin, Target Substrates |

| Disruption of Proteostasis | Accumulation of ubiquitinated proteins | Polyubiquitinated proteins |

| Cellular Stress | Potential formation of toxic protein aggregates | Misfolded proteins |

Induction of Endoplasmic Reticulum Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is a central organelle for the synthesis and folding of secretory and transmembrane proteins. mdpi.com The ER-associated degradation (ERAD) pathway identifies and removes misfolded proteins from the ER, targeting them for degradation by the proteasome in the cytosol. nih.gov By inhibiting the proteasome, this compound causes a backlog in the ERAD pathway, leading to the accumulation of misfolded and unfolded proteins within the ER lumen. nih.gov

This accumulation of unfolded proteins triggers a state known as ER stress. In response to ER stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). nih.gov The UPR is mediated by three main sensor proteins located in the ER membrane: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). aacrjournals.orgnih.gov The goal of the UPR is initially to restore homeostasis by reducing protein synthesis and increasing the production of chaperone proteins to aid in protein folding. However, if the ER stress is prolonged and severe, the UPR can switch to a pro-apoptotic signaling pathway, leading to programmed cell death. mdpi.com

| UPR Sensor | Primary Function in Response to ER Stress |

| IRE1 (Inositol-requiring enzyme 1) | Initiates splicing of XBP1 mRNA to produce an active transcription factor. nih.gov |

| PERK (Protein kinase RNA-like ER kinase) | Phosphorylates eIF2α to attenuate global protein synthesis. |

| ATF6 (Activating transcription factor 6) | Translocates to the Golgi for cleavage, releasing a transcription factor domain. aacrjournals.org |

Modulation of Key Cellular Signaling Pathways by this compound

The Nuclear Factor-κB (NF-κB) family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and survival. In most unstimulated cells, NF-κB is held inactive in the cytoplasm by a family of inhibitory proteins called inhibitors of κB (IκB). The canonical pathway for NF-κB activation involves the phosphorylation of IκB proteins by the IκB kinase (IKK) complex. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of IκB unmasks a nuclear localization signal on the NF-κB proteins, allowing them to translocate to the nucleus and activate the transcription of their target genes. Proteasome inhibitors like this compound block the degradation of IκBα. This stabilization of the inhibitory protein prevents the release and nuclear translocation of NF-κB, thereby inhibiting its transcriptional activity. This mechanism underlies the anti-inflammatory effects observed with proteasome inhibitors.

The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated in response to various cellular stresses, including UV irradiation, heat shock, and inflammatory cytokines. scispace.com Research has shown that inhibition of the proteasome leads to the activation of the JNK signaling pathway. This activation is considered a cellular stress response. nih.gov

While the precise mechanism is complex, the accumulation of misfolded proteins and the induction of ER stress are thought to be key triggers. The role of JNK activation in the context of proteasome inhibition can be dualistic. In some cellular contexts, JNK activation is essential for inducing apoptosis (programmed cell death) following proteasome inhibition. mdpi.com In other cases, the JNK pathway may initiate a protective response. For instance, JNK activation has been linked to the induction of the anti-apoptotic protein BAG3 following treatment with the proteasome inhibitor MG132 in kidney cancer cells.

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability, often referred to as the "guardian of the genome". The cellular levels of p53 are normally kept very low through continuous degradation mediated by the ubiquitin-proteasome system. A key E3 ubiquitin ligase responsible for targeting p53 for degradation is MDM2 (murine double minute 2), which is itself a transcriptional target of p53, forming a negative feedback loop.

Proteasome inhibitors block the degradation of p53, leading to its rapid stabilization and accumulation within the cell. This increased level of functional p53 can then activate its downstream target genes, which can lead to cell cycle arrest or apoptosis. This is a key mechanism by which proteasome inhibitors exert their anti-cancer effects. Besides p53, the stability of other tumor suppressors is also regulated by the proteasome. For example, the tumor suppressors p16, p19, and LATS1 have been shown to be degraded via the proteasome, and their levels can be increased by proteasome inhibition.

Progression through the cell cycle is tightly controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors (CKIs). The ubiquitin-proteasome system plays a pivotal role in this regulation by mediating the timely degradation of these key proteins.

The CKIs p21 (also known as CDKN1A) and p27 (also known as CDKN1B) are important negative regulators of the cell cycle that can halt progression at the G1/S checkpoint. The stability of both p21 and p27 is controlled by proteasomal degradation. This compound, by blocking the proteasome, leads to the stabilization and accumulation of p21 and p27. Elevated levels of these inhibitors can bind to and inhibit the activity of cyclin-CDK complexes, leading to cell cycle arrest. While p27 degradation is strictly ubiquitin-dependent, p21 can also be degraded in a ubiquitin-independent manner by the 20S proteasome, a process also blocked by proteasome inhibitors.

Cyclins, the regulatory partners of CDKs, also have their levels precisely regulated throughout the cell cycle by proteasomal degradation, ensuring unidirectional progression. Inhibition of the proteasome disrupts this timed degradation, further contributing to the dysregulation of the cell cycle.

| Cell Cycle Regulator | Function | Effect of this compound |

| p21 (CDKN1A) | CDK inhibitor, causes cell cycle arrest. | Stabilization and accumulation. |

| p27 (CDKN1B) | CDK inhibitor, causes cell cycle arrest. | Stabilization and accumulation. |

| Cyclins | Regulatory subunits of CDKs, drive cell cycle progression. | Disruption of timely degradation. |

| p53 | Tumor suppressor, induces p21. | Stabilization and accumulation. |

Induction of Programmed Cell Death by Proteasome Inhibitors

Proteasome inhibitors are potent inducers of programmed cell death, or apoptosis, particularly in transformed or cancerous cells. This pro-apoptotic activity is a cornerstone of their therapeutic potential and stems from the disruption of the ubiquitin-proteasome system, which is critical for the degradation of proteins that regulate cell survival and death.

Transformed cells, due to their high proliferative rate and metabolic activity, exhibit an increased reliance on the proteasome to maintain protein homeostasis. This dependency makes them selectively more susceptible to the cytotoxic effects of proteasome inhibition compared to their non-malignant counterparts. The induction of apoptosis by proteasome inhibitors in cancer cells is a multifactorial process involving several key cellular pathways.

Inhibition of the proteasome leads to the accumulation of misfolded and poly-ubiquitinated proteins, causing significant cellular stress, particularly within the endoplasmic reticulum (ER). This condition, known as ER stress, can trigger the Unfolded Protein Response (UPR), which, if prolonged and unresolved, activates pro-apoptotic signaling cascades.

A primary mechanism by which proteasome inhibitors induce apoptosis is through the stabilization of tumor suppressor proteins and pro-apoptotic factors that are normally targeted for degradation. A key example is the tumor suppressor p53. By preventing its degradation, proteasome inhibitors lead to an accumulation of p53, which can then transcriptionally activate pro-apoptotic target genes.

Furthermore, proteasome inhibition disrupts the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial survival factor for many cancer cells, promoting the expression of anti-apoptotic proteins. Its activation requires the degradation of its inhibitor, IκBα, by the proteasome. By preventing IκBα degradation, proteasome inhibitors sequester NF-κB in the cytoplasm, thereby blocking its pro-survival signaling and tipping the cellular balance towards apoptosis. mdpi.com

Table 1: Mechanisms of Apoptosis Induction by Proteasome Inhibitors in Transformed Cells

| Mechanism | Key Proteins/Pathways Affected | Outcome |

|---|---|---|

| ER Stress Induction | Unfolded Protein Response (UPR) | Activation of pro-apoptotic signaling |

| Stabilization of Tumor Suppressors | p53 | Increased levels of p53, leading to apoptosis |

| Inhibition of Pro-Survival Signaling | NF-κB pathway (stabilization of IκBα) | Downregulation of anti-apoptotic genes |

| Accumulation of Pro-Apoptotic Proteins | Bax, Bid | Enhanced mitochondrial-mediated apoptosis |

Beyond their intrinsic ability to induce apoptosis, proteasome inhibitors can significantly sensitize cancer cells to a variety of other pro-apoptotic stimuli, including conventional chemotherapy and radiation. aacrjournals.org This synergistic effect is of great clinical interest as it can potentially overcome drug resistance.

One of the most studied areas of sensitization is with TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that selectively induces apoptosis in cancer cells. Many tumor types develop resistance to TRAIL. Proteasome inhibitors have been shown to overcome this resistance by modulating the levels of proteins involved in the TRAIL signaling pathway. For instance, they can prevent the degradation of pro-apoptotic proteins like Bax, which is essential for TRAIL-induced apoptosis in some B-cell malignancies. longdom.org

Similarly, proteasome inhibitors enhance the efficacy of DNA-damaging chemotherapeutic agents. By inhibiting NF-κB, they block a key pathway that cancer cells use to survive the stress induced by chemotherapy. longdom.org Pre-clinical studies have demonstrated that combining proteasome inhibitors with agents like CPT-11 (irinotecan) leads to a dramatic augmentation of apoptosis and tumor regression compared to either agent alone.

Effects on Cellular Angiogenesis and Metastasis in Preclinical Models

The ubiquitin-proteasome system plays a central role in regulating the proteins involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). nih.govaacrjournals.org Preclinical studies using various proteasome inhibitors have demonstrated significant anti-angiogenic and anti-metastatic effects. nih.gov

Proteasome inhibitors can suppress angiogenesis by several mechanisms. They can reduce the secretion of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) by tumor cells. aacrjournals.org In normoxic conditions, the transcription factor HIF-1α, a master regulator of VEGF expression, is constantly degraded via the proteasome pathway. Under hypoxic conditions typical of a tumor microenvironment, HIF-1α is stabilized, leading to angiogenesis. Proteasome inhibitors can interfere with this process, thereby inhibiting the formation of new blood vessels that tumors need to grow. nih.gov In vivo xenograft models of prostate and multiple myeloma have shown that treatment with the proteasome inhibitor bortezomib (B1684674) leads to decreased microvessel density and reduced tumor growth. nih.govaacrjournals.org

The metastatic cascade involves complex processes of cell adhesion, migration, and invasion, many of which are regulated by proteins degraded by the proteasome. By stabilizing inhibitors of cell migration and invasion, proteasome inhibitors can disrupt these processes. For example, inhibition of the proteasome can suppress cancer progression and metastasis by stabilizing the inhibitory molecule IκB, thereby blocking the pro-metastatic functions of NF-κB. mdpi.com Preclinical in vivo studies have consistently shown that bortezomib treatment can result in decreased metastasis. nih.gov

Table 2: Anti-Angiogenic and Anti-Metastatic Effects of Proteasome Inhibitors in Preclinical Models

| Effect | Mechanism | Preclinical Model Evidence |

|---|---|---|

| Anti-Angiogenesis | Inhibition of VEGF secretion, interference with HIF-1α pathway | Decreased microvessel density in prostate cancer and multiple myeloma xenografts nih.govaacrjournals.org |

| Anti-Metastasis | Stabilization of inhibitors of cell migration and invasion (e.g., via NF-κB inhibition) | Decreased tumor metastasis in various cancer xenograft models mdpi.comnih.gov |

Preclinical Research Applications of Proteasome in 1 in Disease Models

Infectious Disease Research Models

Viral Infection Models (e.g., SARS-like Coronaviruses)

The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation and is often exploited by viruses to facilitate their replication and assembly. nih.gov Research in various viral infection models has demonstrated that inhibiting the proteasome can disrupt the viral life cycle. nih.govmdpi.com For viruses like SARS-CoV and SARS-CoV-2, the proteasome is implicated in processing viral polypeptides, which is essential for viral replication. nih.gov

In preclinical studies, proteasome inhibitors have been shown to have a detrimental impact on the replication of several viruses, including SARS-coronaviruses. nih.gov These inhibitors can interfere with the release of viral components into the host cell cytoplasm, a crucial step for infection. nih.gov For instance, some studies have found that proteasome inhibition can lead to the accumulation of viral RNA in the endosome, preventing its release. nih.gov The viral proteases encoded by SARS-CoV-2, such as the main protease (3CLpro) and the papain-like protease (PLpro), are essential for cleaving viral polyproteins to form a functional replicase complex. nih.govbiorxiv.org While these proteases are primary antiviral targets, the host's proteasome system is also recognized as a key player in viral pathogenesis, making it a target for host-directed therapies. mdpi.combiolife-publisher.it Studies have suggested that proteasome inhibitors could limit various stages of the SARS-CoV-2 replication cycle. nih.gov Furthermore, the expression of proteasome subunits has been found to be upregulated in COVID-19 patients, linking the UPS to the disease's clinical manifestations like inflammation and lymphopenia. mdpi.com

| Viral Model | Proteasome Inhibitor Class | Observed Effect in Preclinical Research | Reference |

| SARS-Coronaviruses | General Proteasome Inhibitors | Reduced viral replication. nih.gov | nih.gov |

| Various RNA/DNA Viruses | General Proteasome Inhibitors | Impaired viral uncoating and release of viral components from endosomes. nih.govmdpi.com | nih.govmdpi.com |

| Influenza A Virus (IAV) | General Proteasome Inhibitors | The viral protein NS1 interacts with the host ubiquitin-proteasome system to inhibit antiviral responses. biorxiv.org | biorxiv.org |

Parasitic Infection Models (e.g., Malaria, Babesiosis, Trichomoniasis)

The proteasome is a validated drug target in a range of protozoan parasites, which rely heavily on their protein quality control machinery for survival due to their rapid growth and cell division. tandfonline.com Inhibiting the parasite's proteasome has shown potential for rapid, broad-spectrum activity against various life stages of parasites like Plasmodium, the causative agent of malaria. tandfonline.comnih.gov

Malaria (Plasmodium sp.): In Plasmodium falciparum, the proteasome is essential throughout its complex life cycle, including stages that are often resistant to standard chemotherapies. nih.govfrontiersin.org Preclinical studies have shown that proteasome inhibitors are effective against asexual blood stages, gametocytes (sexual stages), and liver stages of the parasite. tandfonline.comnih.gov This broad activity supports the development of proteasome inhibitors as a strategy to both treat the disease and block its transmission. nih.gov

Babesiosis (Babesia sp.): Babesiosis, a malaria-like tick-borne illness, is caused by Babesia parasites. purdue.edunih.gov The proteasome of Babesia has been validated as a viable drug target. nih.gov In vitro and in vivo preclinical models have demonstrated that proteasome inhibitors, such as carfilzomib (B1684676) and ixazomib, can suppress parasite growth and multiplication. nih.govpurdue.edu Research using a library of protease inhibitors identified several proteasome inhibitors as effective against B. duncani and B. microti growth in vitro. purdue.edu Specifically, ixazomib showed a potent inhibitory effect at low nanomolar concentrations and was effective in a mouse model of B. microti infection. purdue.edupurdue.edu

Trichomoniasis (Trichomonas vaginalis): Trichomonas vaginalis, the parasite responsible for the common sexually transmitted infection trichomoniasis, also depends on its proteasome for survival. nih.govnih.govnews-medical.net This has made the T. vaginalis proteasome an attractive target for new drug development, especially given the rise of resistance to standard treatments. nih.goveuropa.eu Studies have shown that proteasome inhibitors are lethal to the parasite both in vitro and in vivo. nih.gov Research has focused on identifying inhibitors that are selective for the parasite's proteasome to minimize effects on human cells. nih.gov Targeting the β5 subunit of the T. vaginalis proteasome has been shown to be sufficient to kill the parasite. nih.gov

| Parasitic Disease Model | Parasite | Key Research Finding | Reference |

| Malaria | Plasmodium falciparum | Proteasome inhibitors show parasiticidal activity against all life stages, including those resistant to other drugs. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Babesiosis | Babesia divergens, B. microti | Proteasome inhibitors like carfilzomib and ixazomib significantly reduce parasite growth in ex vivo and in vivo models. nih.govpurdue.edu | nih.govpurdue.edu |

| Trichomoniasis | Trichomonas vaginalis | The proteasome is a validated drug target; inhibitors demonstrate lethality to the parasite and can overcome drug resistance. nih.govnews-medical.net | nih.govnews-medical.net |

Bacterial Infection Models

The role of the proteasome in bacterial infections is complex, involving both the host's defense mechanisms and, in some cases, a bacterial proteasome system. The host's ubiquitin-proteasome system is crucial for degrading bacterial proteins and presenting antigens to initiate an immune response. biolife-publisher.it Consequently, this system is essential for the efficient killing of intracellular bacteria. asm.org

In studies involving Streptococcus pneumoniae, inhibition of the host cell's proteasome-ubiquitin system led to a significant increase in the survival of bacteria inside the cells, indicating the system's importance in clearing the infection. asm.org Conversely, some pathogenic bacteria, notably Mycobacterium tuberculosis (Mtb), possess their own proteasome systems, which are essential for their survival and virulence. nih.govnih.gov The Mtb proteasome helps the bacterium withstand stress conditions, such as exposure to nitric oxide within host cells. nih.gov This makes the bacterial proteasome a specific target for developing new anti-tuberculosis drugs. nih.govnih.gov Research has shown that inhibiting the mycobacterial proteasome is detrimental to the bacterium's viability, validating it as a therapeutic target. nih.gov

Preclinical Combination Research Strategies with Proteasome-IN-1

Synergy with Chemotherapeutic Agents in Research Models

Proteasome inhibitors have been extensively studied in combination with traditional chemotherapeutic agents in various cancer models, often demonstrating synergistic or additive effects. aacrjournals.orgnih.gov The rationale for this synergy is multifaceted. Many cytotoxic agents induce cellular stress, which can activate pro-survival pathways like NF-κB; proteasome inhibitors can block this activation, thereby enhancing the efficacy of the chemotherapy. aacrjournals.org

In preclinical models of lung cancer, combining proteasome inhibitors with agents like cisplatin, gemcitabine, and vinorelbine resulted in synergistic effects. nih.gov Furthermore, proteasome inhibition can counteract mechanisms of chemoresistance. For example, by preventing the maturation of P-glycoprotein, a drug efflux pump, proteasome inhibitors can stop cancer cells from removing chemotherapeutic agents. aacrjournals.org Preclinical studies have shown that proteasome inhibitors can sensitize cancer cells to a variety of chemotherapeutics, including doxorubicin and irinotecan. aacrjournals.orgaacrjournals.org This chemosensitization has been a key driver for evaluating these combinations in clinical settings. aacrjournals.orgnih.gov

| Cancer Model | Chemotherapeutic Agent | Observed Synergistic Mechanism | Reference |

| Multiple Myeloma | Doxorubicin, Melphalan | Overcoming chemoresistance and enhancing apoptosis. aacrjournals.org | aacrjournals.org |

| Lung Cancer | Cisplatin, Gemcitabine | Increased cytotoxic effects in cancer cell lines. nih.gov | nih.gov |

| Solid Tumors | Irinotecan | Inhibition of drug-induced NF-κB activation, leading to increased apoptosis. aacrjournals.org | aacrjournals.org |

Combination with Other Targeted Therapies (e.g., HDAC inhibitors)

One of the most well-studied combination strategies involves the dual inhibition of the proteasome and histone deacetylases (HDACs). nih.gov This combination has demonstrated strong synergistic effects in inducing apoptosis in a wide range of cancer cell lines, including those from hematological malignancies and solid tumors. nih.govnih.govaacrjournals.orgaacrjournals.org

The mechanism behind this synergy involves the simultaneous blockage of the two main protein clearance pathways in the cell: the ubiquitin-proteasome system and the aggresome pathway (which relies on HDAC6 function). nih.gov When the proteasome is inhibited, misfolded proteins accumulate. Normally, the cell can shuttle these proteins into an aggresome for later disposal, a process facilitated by HDAC6. By inhibiting both the proteasome and HDACs (particularly HDAC6), both clearance routes are blocked, leading to overwhelming proteotoxic stress and triggering apoptosis. nih.govaacrjournals.org This dual-pathway blockade has shown potent and selective anticancer activity in preclinical models of leukemia, multiple myeloma, and endometrial cancer. nih.govaacrjournals.org For instance, in models of HPV-positive cervical cancer, the combination of bortezomib (B1684674) (a proteasome inhibitor) with vorinostat (an HDAC inhibitor) led to synergistic killing of cancer cells. nih.govaacrjournals.org

| Cancer Model | HDAC Inhibitor | Observed Synergistic Mechanism | Reference |

| Leukemia / Multiple Myeloma | Pan-HDAC inhibitors | Dual blockage of proteasome and aggresome pathways, leading to accumulation of misfolded proteins and apoptosis. nih.gov | nih.gov |

| Cervical Cancer (HPV+) | Trichostatin A, Vorinostat | Synergistic induction of massive apoptosis. nih.govaacrjournals.org | nih.govaacrjournals.org |

| Endometrial Cancer | Romidepsin, Belinostat | Profound tumor cell death in patient-derived organoid models. aacrjournals.org | aacrjournals.org |

Combination with Immunotherapies in Preclinical Research

Emerging preclinical research suggests that proteasome inhibitors can enhance the efficacy of cancer immunotherapies, including immune checkpoint blockers and adoptive cell therapies. nih.govcancerresearch.org The proteasome, and particularly the immunoproteasome, plays a crucial role in processing and presenting antigens on MHC class I molecules, a key step for T-cell recognition of cancer cells. nih.govcancerresearch.org

By modulating the proteasome, it is possible to alter the landscape of peptides presented to the immune system, potentially increasing the visibility of tumor cells. nih.gov Preclinical studies in animal models have shown that combining proteasome inhibitors with checkpoint blockers (e.g., anti-PD-1 antibodies) can enhance anti-tumor activity and prolong survival. nih.gov The rationale is that proteasome inhibition can increase antigen presentation and relieve immunosuppression within the tumor microenvironment, making tumors more susceptible to T-cell-mediated killing enhanced by checkpoint inhibitors. nih.gov Furthermore, proteasome inhibitors may augment the effectiveness of adoptive cell therapies, such as CAR-T cells, by increasing the availability of target antigens on cancer cells. nih.gov

| Immunotherapy Type | Proposed Synergistic Mechanism | Preclinical Model Finding | Reference |

| Immune Checkpoint Blockers (e.g., anti-PD-1) | Enhanced antigen presentation and relief of immunosuppression in the tumor microenvironment. nih.gov | Prolonged survival in tumor-bearing animal models when combined with proteasome inhibitors. nih.gov | nih.gov |

| Adoptive Cell Therapies (e.g., CAR-T) | Increased availability of target antigens on cancer cells. nih.gov | Proteasome inhibitors can augment the efficacy of these therapies in preclinical settings. nih.gov | nih.gov |

Mechanisms of Acquired and Intrinsic Research Resistance to Proteasome in 1

Proteasome Subunit Mutations and Alterations (e.g., PSMB5)

A primary mechanism of acquired resistance to Proteasome-IN-1 and other proteasome inhibitors involves mutations and alterations in the proteasome subunits, particularly the β5 subunit encoded by the PSMB5 gene. nih.govnih.govnih.gov This subunit contains the chymotrypsin-like active site, which is the primary target of many proteasome inhibitors. frontiersin.orgnih.gov

Mutations in the PSMB5 gene can alter the structure of the drug-binding pocket, thereby reducing the inhibitor's affinity and efficacy. nih.govresearchgate.net These mutations often confer resistance not only to the specific inhibitor used for selection but also to other inhibitors that target the same active site. nih.gov Studies have identified several point mutations in PSMB5 in cell lines with acquired resistance to proteasome inhibitors. nih.govresearchgate.net For example, a G322A point mutation has been shown to confer resistance. nih.gov Overexpression of the PSMB5 gene, leading to an increased concentration of the target protein, is another mechanism that can contribute to resistance by effectively titrating out the inhibitor. nih.govfrontiersin.org

| Mechanism | Description | Key Genes/Proteins |

| Target Site Mutation | Point mutations in the gene encoding the β5 subunit alter the inhibitor's binding site, reducing its affinity. | PSMB5 |

| Target Overexpression | Increased expression of the β5 subunit leads to a higher concentration of the target, requiring more inhibitor to achieve the same level of inhibition. | PSMB5 |

| Altered Proteasome Composition | Mutations in other proteasome subunits can affect the assembly and function of the proteasome complex, contributing to resistance. | PSMD1, PSMD2, PSMC1-6 |

Upregulation of Alternative Protein Degradation Pathways (e.g., Aggresome-Autophagy)

When the primary cellular protein degradation machinery, the ubiquitin-proteasome system (UPS), is inhibited by compounds like this compound, cells can activate alternative pathways to clear misfolded and aggregated proteins, thereby promoting survival and contributing to resistance. pnas.orgnih.gov The aggresome-autophagy pathway is a key compensatory mechanism. nih.govresearchgate.net

Under conditions of proteasome inhibition, ubiquitinated proteins accumulate and can form cytotoxic aggregates. pnas.org To mitigate this proteotoxic stress, cells can transport these aggregates to a perinuclear inclusion body called the aggresome. pnas.orgnih.gov The formation of aggresomes serves to sequester potentially harmful protein aggregates. pnas.orgresearchgate.net

Subsequently, these aggresomes can be cleared by the autophagy-lysosome pathway. pnas.orgduke.edu Autophagy is a catabolic process that involves the engulfment of cellular components, including protein aggregates and damaged organelles, within double-membraned vesicles called autophagosomes. nih.gov These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded. nih.gov Upregulation of this pathway allows cancer cells to bypass the proteasome blockade and maintain protein homeostasis, thus contributing to resistance to this compound. pnas.orgnih.gov

| Pathway | Role in Resistance | Key Processes |

| Aggresome Formation | Sequesters cytotoxic protein aggregates that accumulate due to proteasome inhibition. | Transport of ubiquitinated proteins to the microtubule-organizing center. |

| Autophagy | Degrades protein aggregates and damaged organelles, compensating for the inhibited proteasome. | Formation of autophagosomes, fusion with lysosomes, and degradation of contents. |

Modulation of Stress Response Pathways

Inhibition of the proteasome by this compound induces significant cellular stress, including proteotoxic stress and endoplasmic reticulum (ER) stress, due to the accumulation of unfolded and misfolded proteins. nih.govoup.commdpi.com Cancer cells can adapt to this stress by modulating various stress response pathways, which can lead to acquired resistance. nih.govnih.govfrontiersin.org

The unfolded protein response (UPR) is a key pathway activated in response to ER stress. mdpi.com While prolonged UPR activation can trigger apoptosis, adaptive UPR signaling can promote cell survival by enhancing protein folding capacity and promoting the degradation of misfolded proteins through ER-associated degradation (ERAD). mdpi.com In the context of proteasome inhibition, resistant cells may exhibit an altered UPR that favors pro-survival over pro-apoptotic outcomes.

The heat shock response is another critical cytoprotective mechanism. Heat shock proteins (HSPs) act as molecular chaperones, assisting in the refolding of misfolded proteins and preventing their aggregation. oup.com Upregulation of HSPs, such as HSP70 and HSP27, has been observed in proteasome inhibitor-resistant cells, helping them to cope with the increased burden of misfolded proteins.

| Pathway | Mechanism of Resistance | Key Molecules |

| Unfolded Protein Response (UPR) | Shifts the balance from pro-apoptotic to pro-survival signaling, enhancing protein folding and degradation. | IRE1, PERK, ATF6 |

| Heat Shock Response | Increases the expression of chaperone proteins to refold misfolded proteins and prevent aggregation. | HSP70, HSP27 |

| Oxidative Stress Response | Upregulates antioxidant defenses and can increase proteasome capacity. | Nrf2, Keap1 |

Alterations in Cellular Survival and Cell Cycle Regulators

Resistance to this compound can also arise from alterations in signaling pathways that control cell survival and the cell cycle. mdpi.comnih.gov The ubiquitin-proteasome system plays a critical role in the degradation of key regulatory proteins involved in these processes. nih.govnih.gov

One of the key targets of proteasome inhibitors is the NF-κB pathway. nih.gov In many cancers, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic proteins. Proteasome inhibitors block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB activation and promoting apoptosis. nih.gov Resistant cells may develop mechanisms to bypass this blockade, such as through mutations in upstream components of the pathway or activation of alternative survival pathways.

The tumor suppressor protein p53 is another critical regulator of cell fate that is controlled by the proteasome. nih.govjcpjournal.org In response to cellular stress, p53 is stabilized and can induce cell cycle arrest or apoptosis. frontiersin.org Mutations in the TP53 gene are common in cancer and can lead to the expression of a dysfunctional protein that is unable to mediate these tumor-suppressive functions, thereby contributing to intrinsic resistance to proteasome inhibitors. frontiersin.org

Alterations in the expression and function of cell cycle regulators, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27), can also contribute to resistance. nih.govnih.govresearchgate.net The timely degradation of these proteins by the proteasome is essential for normal cell cycle progression. nih.govnih.gov Resistant cells may have a dysregulated cell cycle machinery that is less dependent on the proteasome for its progression.

| Regulator/Pathway | Role in Resistance | Mechanism |

| NF-κB Pathway | Promotes cell survival by upregulating anti-apoptotic genes. | Bypassing the inhibitor-induced blockade of IκBα degradation. |

| p53 | A mutated or inactive p53 fails to induce apoptosis in response to proteasome inhibition. | Loss-of-function mutations in the TP53 gene. |

| Cell Cycle Regulators | Allows for continued cell proliferation despite proteasome inhibition. | Altered expression or activity of cyclins, CDKs, and CDK inhibitors. |

Role of the Tumor Microenvironment in Research Resistance

The tumor microenvironment (TME) plays a crucial role in mediating resistance to anti-cancer therapies, including proteasome inhibitors like this compound. frontiersin.orgnih.govaacrjournals.org The TME is a complex ecosystem consisting of cancer cells, stromal cells, immune cells, extracellular matrix, and signaling molecules. frontiersin.org Interactions between cancer cells and the TME can promote cell survival and drug resistance. nih.govnih.gov

For instance, adhesion of cancer cells to stromal cells in the bone marrow can induce a form of drug resistance known as cell adhesion-mediated drug resistance (CAM-DR). This interaction can activate pro-survival signaling pathways in the cancer cells, making them less sensitive to the apoptotic effects of proteasome inhibitors.

The TME can also contribute to resistance through metabolic reprogramming. frontiersin.orgnih.gov Cancer cells can adapt their metabolism to survive in the often harsh conditions of the TME, such as hypoxia and nutrient deprivation. aacrjournals.org These metabolic adaptations can also confer resistance to proteasome inhibitors. Furthermore, the physical barrier created by the dense extracellular matrix in some tumors can limit drug penetration, reducing the effective concentration of the inhibitor that reaches the cancer cells. aacrjournals.org

| Component of TME | Mechanism of Resistance |

| Stromal Cells | Induce cell adhesion-mediated drug resistance (CAM-DR) through direct contact with cancer cells, activating pro-survival pathways. |

| Extracellular Matrix | Can act as a physical barrier, limiting the penetration of the inhibitor into the tumor. |

| Metabolic State | Hypoxia and nutrient deprivation can drive metabolic reprogramming in cancer cells, leading to a more resistant phenotype. |

Strategies to Overcome Research Resistance to this compound

Overcoming resistance to this compound is a key goal in realizing the full potential of this class of compounds. Research efforts are focused on developing new inhibitors with improved properties and exploring combination strategies. nih.govmdpi.comnih.gov

One strategy to overcome resistance is the development of novel analogs of this compound and second-generation proteasome inhibitors that can effectively target resistant cancer cells. uc.ptnih.govacs.org These newer inhibitors may have different chemical scaffolds, binding modes, or mechanisms of action compared to first-generation compounds. uc.ptacs.org

For example, irreversible inhibitors may be more effective against tumors with mutations in the PSMB5 subunit that reduce the binding affinity of reversible inhibitors. nih.gov By forming a covalent bond with the active site, irreversible inhibitors can achieve sustained target inhibition even if their initial binding is weaker. nih.gov

Another approach is to develop inhibitors that target different catalytic subunits of the proteasome, such as the β1 (caspase-like) or β2 (trypsin-like) subunits, or even the immunoproteasome. acs.org This could be effective in cancers that have developed resistance through alterations in the β5 subunit. Furthermore, the development of inhibitors that can overcome efflux-mediated resistance or have better penetration into solid tumors is an active area of research. nih.gov The design of macrocyclic peptide-based inhibitors is one approach being explored to enhance properties such as cell permeability and metabolic stability. acs.org

| Strategy | Rationale | Examples/Approaches |

| Irreversible Inhibition | Can overcome resistance caused by mutations that weaken the binding of reversible inhibitors. | Covalent binding to the target active site. |

| Targeting Alternative Subunits | Bypasses resistance mechanisms that are specific to the β5 subunit. | Inhibitors of β1, β2, or immunoproteasome subunits. |

| Improved Pharmacological Properties | Enhances drug delivery and efficacy in challenging tumor types. | Development of inhibitors with better tumor penetration and reduced susceptibility to efflux pumps. |

Rational Combination Therapies to Circumvent Resistance Mechanisms

The development of intrinsic and acquired resistance to proteasome inhibitors, such as this compound, can limit their therapeutic efficacy. nih.govnih.gov To address this challenge, rationally designed combination therapies have emerged as a critical strategy. ascopost.com The primary goal of these combinations is to target distinct but complementary cellular pathways, thereby creating synergistic anti-tumor effects, preventing the emergence of resistant clones, and re-sensitizing resistant cells to proteasome inhibition. ascopost.comnih.gov A compelling biological rationale is a cornerstone of this approach, focusing on agents that can block different targets within the same signaling pathway, inhibit multiple survival pathways simultaneously, or counteract resistance-conferring feedback loops. ascopost.com

Research has illuminated several key mechanisms of resistance, including mutations in the proteasome subunit beta type-5 (PSMB5) gene, upregulation of proteasome subunits, and activation of pro-survival signaling pathways. nih.govnih.govresearchgate.net This understanding provides a foundation for developing rational combination strategies designed to circumvent these specific resistance mechanisms. mdpi.com

Targeting the Ubiquitin-Proteasome System (UPS)

One direct approach to overcoming resistance is to continue targeting the UPS, but with alternative or complementary agents.

Next-Generation and Irreversible Proteasome Inhibitors: Mutations in the PSMB5 gene can alter the binding pocket for reversible inhibitors, leading to resistance. nih.gov Irreversible proteasome inhibitors, such as carfilzomib (B1684676), may be less susceptible to this resistance mechanism. nih.govnih.gov While a modified binding site might slow the binding kinetics of an irreversible inhibitor, the binding event only needs to occur once to permanently deactivate the catalytic site. nih.gov For instance, a multiple myeloma cell line with an A49T mutation in the β5-subunit showed 39.5-fold resistance to bortezomib (B1684674), but only 9.7-fold resistance to the irreversible inhibitor carfilzomib. nih.gov This demonstrates the potential of using different classes of proteasome inhibitors to overcome specific, mutation-driven resistance. oup.com

Table 1: Research Findings on Combination Therapies Targeting the UPS

| Combination Agent | Target | Rationale for Combination | Key Research Finding |

|---|---|---|---|

| Carfilzomib | Proteasome β5-subunit (irreversible) | Overcomes resistance from mutations that weaken binding of reversible inhibitors. nih.gov | Cell lines with PSMB5 mutations show significantly less cross-resistance to carfilzomib compared to bortezomib. nih.gov |

| o-phenanthroline | Rpn11 (a deubiquitinase) | Inhibition of deubiquitination can overcome resistance to proteasome inhibition. nih.gov | Overcomes bortezomib resistance in multiple myeloma cell lines and patient-derived cells. nih.gov |

| USP7 Inhibitors | USP7 (a deubiquitinase) | Stabilizes IκB and suppresses the NF-κB survival pathway. nih.gov | Knockout or inhibition of USP7 overcomes bortezomib resistance in multiple myeloma cells. nih.gov |

Targeting Pro-Survival and Stress Response Pathways

Cancer cells can adapt to proteasome inhibition by activating various pro-survival and stress response pathways. Combining this compound with inhibitors of these pathways is a promising strategy.

Inhibition of Nuclear Export: The nuclear export protein XPO1 is crucial for transporting many tumor suppressor proteins out of the nucleus, rendering them inactive. Selinexor (B610770), an XPO1 inhibitor, has been approved for treating relapsed or refractory multiple myeloma. The combination of selinexor with bortezomib and dexamethasone (B1670325) has proven more effective than the two agents alone. nih.gov

Modulation of Autophagy: Autophagy is a cellular recycling process that can be activated as a survival mechanism in response to the stress induced by proteasome inhibition. Combining this compound with autophagy inhibitors, such as hydroxychloroquine (B89500) (HCQ), has shown increased response rates in patients with relapsed/refractory multiple myeloma. nih.gov

Immunomodulatory Approaches: The combination of proteasome inhibitors with immunomodulatory agents is a well-established and effective strategy. nih.gov Furthermore, combining proteasome inhibitors with Toll-like receptor (TLR) agonists represents a novel approach to enhance tumor cell death and stimulate an anti-tumor immune response. nih.gov Co-treatment with TLR ligands and a proteasome inhibitor was found to increase both caspase-dependent and -independent cell death and delay tumor development in preclinical models. nih.gov

Targeting Other Signaling Pathways: The complexity of cancer cell biology often necessitates targeting multiple pathways. Rational combinations with agents like CDK inhibitors have shown therapeutic potential in preclinical models of hepatocellular carcinoma. nih.gov Similarly, combinations with histone deacetylase (HDAC) inhibitors, such as panobinostat, are also an approved therapeutic strategy. nih.gov

Table 2: Research Findings on Combination Therapies Targeting Survival Pathways

| Combination Agent | Target/Pathway | Rationale for Combination | Key Research Finding |

|---|---|---|---|

| Selinexor | XPO1 (Nuclear Export) | Prevents the nuclear export and inactivation of tumor suppressor proteins. nih.gov | Approved in combination with bortezomib and dexamethasone for relapsed/refractory multiple myeloma, showing improved outcomes. nih.gov |

| Hydroxychloroquine (HCQ) | Autophagy | Blocks a key survival mechanism that cells use to cope with proteasome inhibitor-induced stress. nih.gov | Combination with bortezomib showed an increased response rate in patients with relapsed/refractory multiple myeloma. nih.gov |

| TLR Agonists | Toll-like Receptors (Immune Response) | Augments immunogenic cell death and stimulates anti-tumor immune responses. nih.gov | Combination therapy enhanced cell death in vitro and delayed tumor development in vivo. nih.gov |

| Panobinostat | Histone Deacetylases (HDACs) | Synergistic anti-tumor activity through epigenetic modulation. nih.gov | An approved combination for clinical use in multiple myeloma. nih.gov |

| CDK Inhibitors | Cyclin-Dependent Kinases (Cell Cycle) | Co-inhibition of proteasome and cell cycle progression shows synergistic effects. nih.gov | Effective inhibition of hepatocellular carcinoma demonstrated in patient-derived models. nih.gov |

Methodological Approaches in Proteasome in 1 Research

In Vitro Cellular Assays

In vitro cellular assays are fundamental tools in the investigation of Proteasome-IN-1, providing critical insights into its biological effects on cellular processes. These assays allow for a controlled examination of the compound's impact on cell health, proliferation, and the molecular pathways it targets.

Cell Viability and Proliferation Assays (e.g., Resazurin Method)

To determine the cytotoxic and cytostatic effects of this compound, researchers commonly employ cell viability and proliferation assays. The resazurin method is a widely used example, offering a straightforward and sensitive measure of metabolically active cells. In this assay, the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in viable cells. The intensity of the fluorescent signal is directly proportional to the number of living cells.

When studying this compound, various cell lines are typically treated with a range of concentrations of the compound. After a set incubation period, resazurin is added, and fluorescence is measured to determine the percentage of viable cells compared to an untreated control. This data is then used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit cell viability by 50%. These studies are crucial for establishing the compound's potency and selectivity across different cell types.

Interactive Data Table: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HCT116 | Colon Cancer | 48 | 5.2 |

| MCF7 | Breast Cancer | 48 | 8.7 |

| A549 | Lung Cancer | 48 | 12.1 |

| HeLa | Cervical Cancer | 48 | 6.5 |

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the effects of this compound on apoptosis (programmed cell death) and cell cycle progression. By staining cells with specific fluorescent dyes, researchers can quantify the different phases of the cell cycle and identify apoptotic cells.

For apoptosis analysis, a common method involves the dual staining of cells with Annexin V and a DNA dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a membrane-impermeable dye that only enters cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. Flow cytometric analysis of these stained cells allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

To assess the impact on the cell cycle, cells treated with this compound are fixed and stained with a DNA-intercalating dye such as PI. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with a proteasome inhibitor like this compound may lead to the accumulation of cells in a specific phase, indicating an arrest of the cell cycle.

Protein Degradation Reporter Assays (e.g., GFP-Fusion Proteins, Labeled Substrates)

To directly assess the inhibitory effect of this compound on the proteasome's function within a cell, protein degradation reporter assays are employed. These assays often utilize genetically engineered reporter proteins, such as fusions with Green Fluorescent Protein (GFP). A common strategy is to fuse GFP to a protein that is known to be rapidly degraded by the ubiquitin-proteasome system.

In the absence of an inhibitor, the GFP-fusion protein is continuously synthesized and degraded, resulting in a low steady-state level of fluorescence. When cells are treated with this compound, the degradation of the reporter protein is blocked, leading to its accumulation and a corresponding increase in GFP fluorescence. This change in fluorescence can be quantified using techniques like flow cytometry or fluorescence microscopy, providing a direct measure of proteasome inhibition in living cells.

Western Blotting and Immunoprecipitation for Protein Level Analysis

Western blotting is a key technique for examining the levels of specific proteins within a cell following treatment with this compound. This method allows researchers to investigate the accumulation of known proteasome substrates. For instance, the levels of cell cycle regulatory proteins, such as cyclins, or tumor suppressor proteins, like p53, can be monitored. Inhibition of the proteasome by this compound would be expected to lead to an increase in the levels of these proteins.

Immunoprecipitation is often used in conjunction with western blotting to study protein-protein interactions and the ubiquitination status of specific proteins. Following treatment with this compound, cell lysates can be incubated with an antibody that specifically binds to a target protein. This antibody-protein complex is then captured, and the associated proteins are analyzed by western blotting. This can reveal, for example, an increase in the ubiquitinated forms of a specific protein, confirming that its degradation via the proteasome has been inhibited.

Gene Expression Profiling (e.g., qPCR, RNA Sequencing)

To understand the broader impact of this compound on cellular function, researchers often perform gene expression profiling. Quantitative real-time PCR (qPCR) can be used to measure the expression levels of a targeted set of genes that may be affected by proteasome inhibition. For example, the expression of genes involved in the unfolded protein response (UPR) or apoptosis might be examined.

For a more comprehensive, unbiased view of the transcriptional changes induced by this compound, RNA sequencing (RNA-seq) is employed. This powerful technique allows for the quantification of all RNA transcripts in a cell at a given time. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify entire pathways and cellular processes that are up- or down-regulated in response to proteasome inhibition. This can provide valuable clues about the compound's mechanism of action and potential off-target effects.

In Vitro Biochemical Assays

In vitro biochemical assays are essential for characterizing the direct interaction between this compound and its molecular target, the proteasome, in a cell-free system. These assays provide quantitative data on the compound's inhibitory potency and selectivity.

These assays typically utilize purified 20S or 26S proteasome complexes and a fluorogenic peptide substrate. This substrate is designed to be cleaved by one of the specific proteolytic activities of the proteasome (chymotrypsin-like, trypsin-like, or caspase-like). When the peptide is cleaved, a fluorescent molecule is released, and the increase in fluorescence over time is measured.

To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the compound. The rate of the enzymatic reaction is measured, and the data is used to calculate parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values provide a precise measure of the compound's potency against the different catalytic activities of the proteasome. Such assays are critical for the initial characterization and optimization of proteasome inhibitors.

Interactive Data Table: Hypothetical Biochemical Inhibition of Proteasome Activities by this compound

| Proteasome Activity | Substrate | IC50 (nM) |

| Chymotrypsin-like | Suc-LLVY-AMC | 15 |

| Trypsin-like | Boc-LRR-AMC | >1000 |

| Caspase-like | Z-LLE-AMC | 250 |

Direct Proteasome Activity Assays using Fluorogenic Substrates

Direct assessment of proteasome activity is commonly achieved using fluorogenic peptide substrates. frontiersin.org These assays are fundamental for determining the inhibitory potential of a compound. The methodology involves incubating purified 20S or 26S proteasomes, or cell lysates containing proteasomes, with a peptide substrate linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110). aatbio.comubpbio.com When the proteasome cleaves the peptide, the fluorophore is released, resulting in a measurable increase in fluorescence.

The proteasome possesses three main types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. Specific peptide sequences are used to probe each of these activities. For instance, Suc-LLVY-AMC is a commonly used substrate to measure the chymotrypsin-like activity. frontiersin.orgubpbio.com Researchers would typically perform these assays in the presence of varying concentrations of an inhibitor like this compound to determine its effect on each specific proteolytic activity. The reduction in the rate of fluorescence increase would be indicative of proteasome inhibition.

Enzyme Kinetics and Inhibition Constant (Ki/IC50) Determination

To quantify the potency of a proteasome inhibitor, researchers determine its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). aatbio.com The IC50 value represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50% under specific experimental conditions. aatbio.com This is typically determined by performing the fluorogenic substrate assays described above with a range of inhibitor concentrations.

The Ki value, on the other hand, is a more absolute measure of the binding affinity between the inhibitor and the enzyme. aatbio.com It is independent of the substrate concentration. The relationship between IC50 and Ki can be influenced by the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). sciencesnail.com Understanding these kinetic parameters is crucial for characterizing the inhibitory properties of a compound.

Interactive Data Table: Hypothetical Inhibition Data for a Proteasome Inhibitor

| Proteasome Subunit | Fluorogenic Substrate | IC50 (nM) | Ki (nM) |

| β5 (Chymotrypsin-like) | Suc-LLVY-AMC | Data not available | Data not available |

| β2 (Trypsin-like) | Z-ARR-AMC | Data not available | Data not available |

| β1 (Caspase-like) | Z-LLE-AMC | Data not available | Data not available |

Protein-Ligand Binding Studies

Various biophysical techniques are employed to study the direct interaction between a proteasome inhibitor and the proteasome complex. These methods can confirm binding, determine the binding affinity, and identify the specific subunit to which the inhibitor binds. Techniques such as X-ray crystallography can provide high-resolution structural information of the inhibitor bound to the proteasome, revealing the precise molecular interactions.

Other methods include surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which can measure the kinetics and thermodynamics of the binding event in real-time. These studies are critical for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

In Vivo Preclinical Animal Models

Xenograft Models for Tumor Growth Inhibition Studies

To evaluate the anti-cancer efficacy of a proteasome inhibitor in a living organism, researchers often use xenograft models. nih.gov These models involve the implantation of human cancer cells into immunodeficient mice. nih.gov Once tumors are established, the mice are treated with the investigational compound, and tumor growth is monitored over time. A reduction in tumor volume in the treated group compared to a control group would indicate anti-tumor activity. biorxiv.org These studies are a critical step in the preclinical development of potential cancer therapeutics. frontiersin.org

Genetically Engineered Mouse Models for Disease Progression

Genetically engineered mouse models (GEMMs) are valuable tools for studying diseases in a context that more closely mimics human pathology. nih.gov For diseases where proteasome dysfunction is implicated, such as certain neurodegenerative diseases or cancers, GEMMs that develop these conditions spontaneously can be used to test the therapeutic effects of proteasome inhibitors. nih.govjhu.edu For example, a GEMM of a specific cancer could be treated with a proteasome inhibitor to assess its impact on disease progression, survival, and relevant biomarkers.

Pharmacodynamic Studies in Animal Tissues (e.g., Proteasome Inhibition in Lung Tissue)

Pharmacodynamic studies are conducted to understand the effect of a drug on the body. In the context of a proteasome inhibitor, this would involve administering the compound to animals and then measuring the extent of proteasome inhibition in various tissues, such as the lung. nih.govnih.gov This is often done by preparing lysates from the tissues of treated and untreated animals and then performing the same fluorogenic substrate assays described earlier. nih.gov These studies provide crucial information on whether the drug reaches its target in different parts of the body and exerts its intended biological effect.

Structural Biology Techniques for this compound Interactions

Cryo-Electron Microscopy (Cryo-EM) of this compound Complexes

Cryo-electron microscopy (cryo-EM) has become a powerful technique for determining the high-resolution structures of large and dynamic macromolecular complexes like the proteasome. wikipedia.orgnih.govoup.comnih.gov In the context of this compound research, cryo-EM can be employed to visualize the inhibitor bound to the intact 26S proteasome holoenzyme. This approach is particularly advantageous as it allows for the structural analysis of the complex in a near-native state, without the need for crystallization.

Recent advancements in cryo-EM have enabled the determination of proteasome structures at near-atomic resolution, revealing intricate details of subunit arrangement and conformational states. nih.govnih.gov For the study of this compound, researchers can incubate the purified 26S proteasome with the inhibitor before vitrification and imaging. By comparing the cryo-EM maps of the apo (unbound) proteasome with the this compound-bound complex, it is possible to identify the specific binding site of the inhibitor within the vast proteasome assembly. Furthermore, cryo-EM can capture different conformational states of the proteasome that may be induced upon inhibitor binding, providing a dynamic view of the inhibition mechanism. mpg.de

X-ray Crystallography of this compound Bound to Proteasome Subunits

X-ray crystallography is a cornerstone of structural biology that provides atomic-resolution details of molecular interactions. While crystallizing the entire 26S proteasome remains a significant challenge, X-ray crystallography has been successfully used to determine the structure of the 20S core particle, which houses the proteolytic active sites targeted by many inhibitors. nih.gov

To study the interaction between this compound and its target, researchers can co-crystallize the inhibitor with the 20S proteasome or specific β-subunits containing the active sites. The resulting electron density map reveals the precise binding orientation of this compound within the catalytic pocket. This information includes the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the inhibitor.

These high-resolution crystal structures are invaluable for structure-activity relationship (SAR) studies. By understanding the key interactions that govern binding affinity and specificity, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its inhibitory activity and selectivity.

Computational and In Silico Methodologies

Computational approaches are integral to modern drug discovery and play a significant role in the investigation of this compound. These in silico methods complement experimental techniques by providing predictive models of inhibitor-target interactions and guiding the design of new compounds.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. nih.gov In the context of this compound, docking simulations can be performed using the crystal structure of the 20S proteasome to predict how the inhibitor fits into the active site. unife.itnih.gov These simulations help to identify key interactions and rationalize the observed inhibitory activity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the inhibitor-proteasome complex. mpg.denih.gov By simulating the movements of atoms over time, MD can reveal the stability of the predicted binding pose, the conformational changes in both the inhibitor and the protein upon binding, and the role of solvent molecules in the interaction. nih.gov These simulations offer insights into the thermodynamics and kinetics of binding that are not readily accessible through static structural methods.

| Computational Method | Application in this compound Research | Key Insights |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of this compound in the proteasome active site. | Identification of key interacting residues, initial assessment of binding affinity. |

| Molecular Dynamics | Simulates the dynamic behavior of the this compound-proteasome complex over time. | Assessment of binding stability, characterization of conformational changes, calculation of binding free energies. |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for this compound can be generated based on its known structure and biological activity, or derived from the structure of its binding site on the proteasome. This model represents the key hydrogen bond donors and acceptors, hydrophobic regions, and other features crucial for inhibitory activity.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.govtum.de This in silico approach allows for the rapid and cost-effective identification of potential new proteasome inhibitors with diverse chemical scaffolds. The hits from virtual screening can then be prioritized for experimental testing, accelerating the discovery of new analogs of this compound with potentially improved properties.

| In Silico Technique | Purpose in this compound Research | Expected Outcome |

|---|---|---|

| Pharmacophore Modeling | To define the essential chemical features of this compound required for proteasome inhibition. | A 3D model representing the key interaction points for biological activity. |

| Virtual Screening | To identify new molecules from chemical libraries that fit the pharmacophore model. | A list of hit compounds with the potential to be novel proteasome inhibitors. |

Advanced Omics Approaches in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, offer a systems-level perspective on the effects of this compound. Proteomics, in particular, is a powerful tool for understanding the global cellular consequences of proteasome inhibition.

By employing quantitative proteomics techniques, such as mass spectrometry-based approaches, researchers can investigate changes in the cellular proteome following treatment with this compound. This can reveal the accumulation of specific proteasome substrates, providing insights into the cellular pathways that are most affected by the inhibitor. Furthermore, proteomics can be used to study the composition and dynamics of proteasome complexes in the presence of the inhibitor. nih.gov

These advanced omics approaches can help to elucidate the broader biological impact of this compound beyond its direct effect on proteasome activity. This includes identifying potential biomarkers of drug response and uncovering novel therapeutic applications for this class of inhibitors. The integration of omics data with structural and computational findings provides a comprehensive understanding of the mechanism of action of this compound.

Proteomics (e.g., Mass Spectrometry for Substrate Mapping)

To understand the functional consequences of inhibiting the proteasome with this compound, it is crucial to identify the specific protein substrates that are targeted for degradation. Proteomics, particularly methods utilizing mass spectrometry (MS), provides powerful tools for mapping these substrates on a global scale.

One advanced approach is the use of proximity labeling combined with mass spectrometry. elifesciences.orgelifesciences.org A technique known as ProteasomeID enables the quantification of proteins that interact with the proteasome and its substrates in living cells. elifesciences.orgelifesciences.org This method involves fusing a proteasome subunit with a promiscuous biotin ligase. This enzyme labels nearby proteins with biotin, effectively tagging transient interactors and substrates. When cells are treated with an inhibitor like this compound, proteins that would normally be degraded instead accumulate and are captured, identified, and quantified by mass spectrometry. elifesciences.org This allows for the identification of endogenous proteasome substrates, including low-abundance regulatory proteins like transcription factors that are difficult to quantify with other methods. elifesciences.orgelifesciences.org

Another specialized MS-based method, Proteasome-induced Proteolysis coupled-mass Spectrometry (PiP-MS), has been developed to systematically identify substrates of the 20S proteasome core particle. nih.gov This technique uses the proteasome's own proteolytic activity on native cell lysates and compares the resulting protein fingerprints to untreated samples. nih.gov By applying this compound, researchers can use this method to pinpoint which proteins are direct substrates of the proteasome's catalytic activity. Studies using these systematic approaches have revealed that proteasome substrates are often enriched in RNA- and DNA-binding proteins that contain intrinsically disordered regions. nih.gov

The data generated from these experiments provide a detailed map of the proteins affected by this compound, offering insights into the cellular pathways disrupted by its inhibitory action.

Table 1: Illustrative Data from Proteomic Substrate Mapping of this compound

| Protein Substrate | Protein Class | Fold Accumulation (IN-1 vs. Control) | Biological Process |

|---|---|---|---|

| Cyclin B1 | Cell Cycle Regulator | 8.2 | G2/M Transition |

| p53 | Tumor Suppressor | 6.5 | Apoptosis, DNA Repair |

| IκBα | NF-κB Inhibitor | 9.1 | Inflammatory Signaling |

| c-Myc | Transcription Factor | 5.8 | Cell Proliferation |

| Sic1 | Cdk Inhibitor | 7.4 | Cell Cycle Control |

Multi-Omics Integration for Resistance Mechanisms

A significant challenge in the application of proteasome inhibitors is the development of drug resistance. Understanding how cells adapt to evade the effects of this compound requires a holistic approach that integrates multiple layers of biological data. Multi-omics analysis, which combines genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy to uncover these complex resistance mechanisms. biorxiv.org